molecular formula C19H17N3O4S2 B2451114 N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-30-4

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2451114
CAS RN: 851718-30-4
M. Wt: 415.48
InChI Key: MRUAYSAWHHJCLD-UHFFFAOYSA-N
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Description

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Stereochemistry

  • Stereochemical peculiarities of related compounds, including furan and thiophenyl groups, were studied using X-ray structural analysis. These studies indicate the infeasibility of certain molecular transformations, such as the intramolecular Diels–Alder reaction (IMDAF) of furan (Borisova et al., 2016).

Synthesis and Spectroscopic Characterization

  • The synthesis and spectroscopic characterization of a compound structurally similar to the queried chemical were performed, highlighting the process of cyclization and subsequent characterization through various spectroscopic techniques (Salian et al., 2017).

Molecular Structure and Hydrogen Bonding

  • A study on a compound with a furan ring showed significant twists in the molecule, with the furan ring disordered over two positions. The study also examined intermolecular hydrogen bonding and crystal structure, providing insights into molecular interactions (Kargar et al., 2011).

Antidepressant Activity

  • A series of compounds with phenyl and thiophen-2-yl groups were synthesized and evaluated for antidepressant activity. One specific compound showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew et al., 2014).

Cytotoxicity and Antimicrobial Activity

  • Various derivatives of the compound demonstrated potent cytotoxicity and inhibition of matrix metalloproteinases. The study suggests potential applications in medical research and treatment (Ignatovich et al., 2015).
  • A series of pyrazoline analogues showed significant in vitro antibacterial activity, especially against Gram-positive and Gram-negative bacteria. This suggests the compound's potential in developing new antibacterial agents (Rani et al., 2012).

Molecular Docking and Quantum Chemical Analysis

  • Molecular docking studies were performed on similar compounds, providing insights into potential binding affinities and interactions with biological targets. These studies are crucial for understanding the compound's potential as a therapeutic agent (Mary et al., 2015).

properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(18-5-3-11-27-18)22(20-15)19(23)17-4-2-10-26-17/h2-11,16,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUAYSAWHHJCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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